(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Overview
Description
(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound with a molecular formula of C8H7ClN2O It is part of the imidazo[1,2-a]pyridine family, which is known for its broad spectrum of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method starts with pyridin-2-amine, which undergoes a series of reactions including chlorination and cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazo[1,2-a]pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroimidazo[1,2-a]pyridine): Lacks the methanol group, which can affect its solubility and reactivity.
(2-Chloroimidazo[1,2-a]pyridin-3-yl)amine: Contains an amine group instead of a methanol group, leading to different chemical properties and biological activities.
(2-Chloroimidazo[1,2-a]pyridin-3-yl)thiol: Contains a thiol group, which can form different types of bonds and interactions compared to the methanol group.
Uniqueness
(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of both the chlorine atom and the methanol groupThe methanol group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
(2-chloroimidazo[1,2-a]pyridin-3-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSODDUAWUGBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.